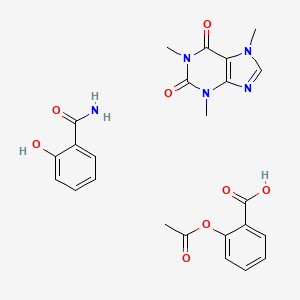
Vincents powder
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vincent’s powder, also known as Vincent’s APC, is a compound analgesic that was widely used in Australia during the 20th century. It was formulated by Dr. Harry John Clayton and consisted of aspirin, phenacetin, and caffeine. The compound was marketed as a remedy for headaches, colds, and other minor ailments .
Métodos De Preparación
Vincent’s powder was initially prepared by mixing aspirin, phenacetin, and caffeine in specific proportions. The mixture was then ground into a fine powder and packaged in small envelopes or tablets. Industrial production involved more sophisticated techniques, including the use of machinery to ensure uniform mixing and precise dosing .
Análisis De Reacciones Químicas
Vincent’s powder undergoes several chemical reactions, primarily due to its active ingredients:
Oxidation: Aspirin (acetylsalicylic acid) can undergo oxidation to form salicylic acid and acetic acid.
Hydrolysis: In the presence of moisture, aspirin can hydrolyze to salicylic acid and acetic acid.
Reduction: Phenacetin can be reduced to paracetamol (acetaminophen) under certain conditions.
Substitution: Caffeine can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include water (for hydrolysis), oxidizing agents (for oxidation), and reducing agents (for reduction). The major products formed from these reactions are salicylic acid, acetic acid, and paracetamol .
Aplicaciones Científicas De Investigación
Vincent’s powder has been studied for its various applications in scientific research:
Chemistry: The compound has been used to study the kinetics of hydrolysis and oxidation reactions.
Biology: Researchers have investigated the effects of aspirin and phenacetin on cellular processes and enzyme activity.
Medicine: The analgesic and antipyretic properties of Vincent’s powder have been explored for pain relief and fever reduction.
Mecanismo De Acción
The mechanism of action of Vincent’s powder is primarily due to its active ingredients:
Aspirin: Inhibits the enzyme cyclooxygenase (COX), reducing the production of prostaglandins, which are involved in inflammation, pain, and fever.
Phenacetin: Metabolized to paracetamol, which also inhibits COX enzymes and has analgesic and antipyretic effects.
Comparación Con Compuestos Similares
Vincent’s powder can be compared to other compound analgesics such as Bex powders and tablets, which also contained aspirin, phenacetin, and caffeine. Vincent’s powder was unique in its formulation and packaging, which contributed to its popularity in Australia .
Similar compounds include:
Bex powders: Another popular analgesic in Australia, containing similar active ingredients.
Paracetamol: A common analgesic and antipyretic, often used as a substitute for phenacetin.
Ibuprofen: Another nonsteroidal anti-inflammatory drug (NSAID) with similar analgesic and antipyretic properties.
Propiedades
Número CAS |
53664-50-9 |
|---|---|
Fórmula molecular |
C24H25N5O8 |
Peso molecular |
511.5 g/mol |
Nombre IUPAC |
2-acetyloxybenzoic acid;2-hydroxybenzamide;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H8O4.C8H10N4O2.C7H7NO2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(10)5-3-1-2-4-6(5)9/h2-5H,1H3,(H,11,12);4H,1-3H3;1-4,9H,(H2,8,10) |
Clave InChI |
DYOWGCNNYMLFQV-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)O.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C1=CC=C(C(=C1)C(=O)N)O |
Key on ui other cas no. |
53664-50-9 |
Sinónimos |
aspirin, caffeine, salicylamide drug combination Phensic Vincents Powde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















